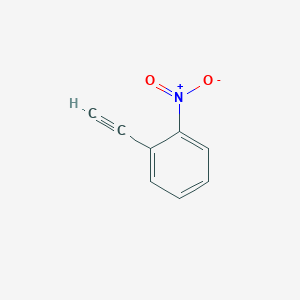

1-Ethynyl-2-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAGYANFBMIHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363458 | |

| Record name | 1-Ethynyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16433-96-8 | |

| Record name | 1-Ethynyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16433-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrophenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Ethynyl-2-nitrobenzene chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Ethynyl-2-nitrobenzene

Abstract

This compound (CAS No: 16433-96-8) is a valuable bifunctional building block in modern organic synthesis.[1] Its structure, featuring an electron-withdrawing nitro group and a versatile ethynyl group in an ortho relationship, provides a unique platform for the construction of complex molecular architectures, particularly heterocyclic systems relevant to pharmaceutical and materials science research. This guide offers an in-depth exploration of its physicochemical properties, synthesis, characteristic reactions, and safe handling protocols, tailored for researchers, chemists, and professionals in drug development.

Introduction and Molecular Overview

This compound, also known as 2-nitrophenylacetylene, is an organic compound that serves as a pivotal intermediate in synthetic chemistry.[1][2] The molecule's utility stems from the distinct and orthogonally reactive nature of its two functional groups. The nitro group is a strong deactivating group for electrophilic aromatic substitution and can be readily reduced to an amino group, which dramatically alters the ring's electronic properties and provides a nucleophilic center. The terminal alkyne (ethynyl group) is a high-energy functional group that readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as cross-couplings and cycloadditions. This dual functionality allows for sequential and controlled modifications, making it an ideal precursor for synthesizing substituted indoles, quinolines, and other fused heterocyclic scaffolds.

Physicochemical and Spectroscopic Properties

This compound is a yellow crystalline solid under standard conditions.[2] Its solubility profile is typical for a moderately polar aromatic compound, showing poor solubility in water but good solubility in common organic solvents like benzene, methylene chloride, ethanol, and ether.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16433-96-8 | [1][3][4] |

| Molecular Formula | C₈H₅NO₂ | [1][3] |

| Molecular Weight | 147.13 g/mol | [1][3] |

| Appearance | Yellow crystal or crystalline powder | [2] |

| Melting Point | 82-85 °C | [2][3][4] |

| Boiling Point | 247.5 °C at 760 mmHg | [3] |

| Density | 1.22 g/cm³ | [3] |

Spectroscopic Characterization

While a specific, unified spectrum for this compound is not publicly aggregated, its characteristic spectral features can be reliably predicted based on its structure and data from its isomers.[5][6]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Characteristic Features |

| ¹H NMR | - Acetylenic proton (C≡C-H) singlet (~3.4-3.6 ppm).- Four distinct aromatic protons in the 7.5-8.2 ppm range, exhibiting complex splitting patterns (doublets, triplets) due to ortho and meta coupling. |

| ¹³C NMR | - Two acetylenic carbons (~80-90 ppm).- Six aromatic carbons, including the ipso-carbons attached to the ethynyl and nitro groups. |

| IR Spectroscopy | - Sharp, weak C≡C-H stretch (~3300 cm⁻¹).- C≡C stretch (~2100 cm⁻¹).- Strong asymmetric and symmetric NO₂ stretches (~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹, respectively). |

| Mass Spectrometry | - Molecular ion (M⁺) peak at m/z = 147. |

Synthesis via Sonogashira Cross-Coupling

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[7][8] This reaction forms a carbon-carbon bond between an aryl halide (typically 1-bromo- or 1-iodo-2-nitrobenzene) and a terminal alkyne, often using trimethylsilylacetylene followed by a deprotection step. The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[9]

Diagram 1: General Synthesis of this compound

Caption: Sonogashira coupling workflow for synthesis.

Expert Insight: Causality in Reagent Selection The choice of an amine base (like triethylamine or diisopropylamine) is crucial; it serves not only to neutralize the hydrogen halide byproduct but also to act as a solvent and facilitate the regeneration of the active palladium(0) catalyst.[8] The copper(I) co-catalyst is essential for activating the alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8] This copper-mediated step allows the reaction to proceed under much milder conditions (often room temperature) than copper-free variants.[7]

Protocol 1: Synthesis of this compound

This protocol is a representative procedure adapted from standard Sonogashira coupling methodologies.[10][11]

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 1-iodo-2-nitrobenzene (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and copper(I) iodide (CuI) (0.04 eq.).

-

Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed triethylamine (Et₃N) as the solvent.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq.) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature (or with gentle heating, e.g., 50 °C, if necessary) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude TMS-protected product in methanol. Add a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) and stir at room temperature for 1-2 hours until TLC indicates complete removal of the TMS group.[12]

-

Purification: Neutralize the mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the final product by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound lies in the distinct reactivity of its two functional groups.

Reactions of the Ethynyl Group

The terminal alkyne is a hub for constructing larger molecules.

-

Further Sonogashira Couplings: It can act as the alkyne partner in subsequent Sonogashira reactions to form diarylacetylenes.[9]

-

Azide-Alkyne Cycloadditions (Click Chemistry): The ethynyl group readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides to form highly stable 1,2,3-triazole rings.[12] This reaction is exceptionally robust and high-yielding, finding extensive use in drug discovery and bioconjugation.

Diagram 2: Azide-Alkyne Cycloaddition (Click Reaction)

Caption: Formation of a triazole via click chemistry.

Reactions of the Nitro Group: Reduction to Aniline

The reduction of the nitro group to an amine is one of the most powerful transformations for this molecule. It converts a strongly electron-withdrawing group into a strongly electron-donating and nucleophilic amino group, paving the way for cyclization reactions.[13]

Trustworthiness Through Selectivity: The choice of reducing agent is paramount to ensure the integrity of the alkyne. Aggressive hydrogenation conditions (e.g., H₂ over Raney Nickel) can potentially reduce the triple bond.[14] Therefore, chemoselective methods are preferred.[15]

Table 3: Comparison of Reagents for Nitro Group Reduction

| Reagent System | Advantages | Disadvantages | Selectivity | Reference(s) |

| H₂, Pd/C | High efficiency, clean reaction. | May reduce alkynes/alkenes; risk of dehalogenation. | Moderate | [16] |

| Fe, HCl / NH₄Cl | Inexpensive, robust, classic method. | Requires acidic conditions, stoichiometric metal waste. | High (alkynes are stable). | [14][16] |

| SnCl₂, HCl | Mild, highly selective for nitro groups over other reducible groups (ketones, esters). | Stoichiometric tin waste, requires acidic conditions. | Very High | [15] |

| Sodium Sulfide (Na₂S) | Useful when acidic conditions are not tolerated; can be selective for one nitro group among many. | Generally does not reduce aliphatic nitro groups. | High | [16] |

Protocol 2: Selective Reduction to 2-Ethynylaniline

This protocol uses tin(II) chloride, a mild and reliable reagent for this transformation.[15]

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) in concentrated hydrochloric acid (HCl) to the flask.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-70 °C). The reaction is often exothermic. Monitor by TLC until the starting material is consumed.

-

Workup and Neutralization: Cool the reaction mixture and carefully basify by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >8. This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting 2-ethynylaniline can be purified by column chromatography if necessary.

Diagram 3: Synthesis of Indole from this compound

Sources

- 1. This compound | C8H5NO2 | CID 1493957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-ETHYNYL-2-NITRO-BENZENE - Safety Data Sheet [chemicalbook.com]

- 4. 1-ETHYNYL-2-NITRO-BENZENE | 16433-96-8 [chemicalbook.com]

- 5. 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 1-ethynyl-4-nitro- [webbook.nist.gov]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. thalesnano.com [thalesnano.com]

- 12. rsc.org [rsc.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-2-nitrobenzene from 2-Nitrotoluene

Abstract

This technical guide provides a comprehensive overview of a robust and field-proven synthetic pathway for the preparation of 1-ethynyl-2-nitrobenzene, a valuable building block in medicinal chemistry and materials science, starting from the readily available commodity chemical, 2-nitrotoluene. The synthesis is presented as a two-stage process: the initial oxidation of 2-nitrotoluene to the key intermediate, 2-nitrobenzaldehyde, followed by a one-carbon homologation to the target terminal alkyne. This document delves into the mechanistic underpinnings of the selected reactions, offers a comparative analysis of alternative methodologies, and provides detailed, step-by-step experimental protocols. The content is structured to provide researchers, chemists, and drug development professionals with the technical accuracy and practical insights required for successful implementation.

Introduction and Strategic Overview

This compound is an important synthetic intermediate, featuring two versatile functional groups—the nitro group and the terminal alkyne.[1] The nitro moiety can be readily reduced to an amine, providing a handle for a vast array of subsequent transformations, while the alkyne is a key participant in powerful coupling reactions such as the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry").[2][3] Its synthesis from 2-nitrotoluene, an inexpensive starting material derived from the nitration of toluene, presents a practical and economically viable route.[4][5]

The conversion of 2-nitrotoluene to this compound is not a direct transformation and is most effectively accomplished via a two-step sequence involving an aldehyde intermediate. The overall strategy is outlined below:

Figure 1: High-level workflow for the synthesis of this compound from 2-nitrotoluene.

This guide will first explore the critical oxidation of the benzylic methyl group of 2-nitrotoluene. The deactivating nature of the electron-withdrawing nitro group makes this a non-trivial step.[6] Subsequently, we will detail the conversion of the resulting 2-nitrobenzaldehyde to the target alkyne using the robust Corey-Fuchs reaction.

Part I: Synthesis of the Key Intermediate, 2-Nitrobenzaldehyde

The direct oxidation of the methyl group in 2-nitrotoluene is challenging due to the electronic deactivation of the aromatic ring.[6] Consequently, many synthetic approaches rely on an initial activation step. We will compare several prominent methods before presenting a detailed protocol.

Comparative Analysis of Oxidation Methodologies

Several strategies have been developed to achieve this transformation, each with distinct advantages and drawbacks. The choice of method often depends on scale, available reagents, and safety considerations.

| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Halogenation-Oxidation | Bromine (or NBS), Radical Initiator, DMSO, NaHCO₃ | High[7] | High purity and yield reported.[7] | Multi-step process; use of hazardous bromine; formation of phosphine oxide waste in some variants.[8] |

| Lapworth Synthesis | Alkyl Nitrite (e.g., 2-propylnitrite), Sodium Methoxide, HCl | ~24%[9] | One-pot synthesis; avoids highly toxic or carcinogenic reagents.[9][10] | Uses flammable and potentially explosive alkyl nitrites; moderate yield.[9] |

| Oxidation via Pyruvic Acid | Diethyl oxalate, Sodium Methylate, KMnO₄ | ~40%[11] | Utilizes common and inexpensive reagents. | Multi-step process; use of a strong, non-selective oxidizing agent (KMnO₄).[11] |

| Biomimetic Catalysis | Metalloporphyrins, O₂, NaOH | ~26%[12] | "Green" approach using dioxygen as the terminal oxidant. | Requires specialized and expensive catalysts; moderate yields achieved.[12] |

For its reliability and high reported yields, the halogenation-oxidation pathway is often the method of choice in a research setting. This route proceeds via a 2-nitrobenzyl halide, which is then oxidized to the aldehyde.[8]

Reaction Mechanism: Halogenation-Oxidation

The process involves two distinct stages:

-

Radical Bromination: The benzylic methyl group is selectively brominated using a radical mechanism, typically initiated by light or a chemical initiator like AIBN (azobisisobutyronitrile).

-

Oxidation: The resulting 2-nitrobenzyl bromide is oxidized to 2-nitrobenzaldehyde. A common method is the Kornblum oxidation, which uses dimethyl sulfoxide (DMSO) as the oxidant.

Figure 2: Simplified mechanism of the Halogenation-Oxidation route.

Experimental Protocol: Synthesis of 2-Nitrobenzaldehyde

This protocol is adapted from established procedures involving the bromination of 2-nitrotoluene followed by direct oxidation of the crude product with DMSO.[7]

Materials and Equipment:

-

2-Nitrotoluene

-

Bromine (or N-Bromosuccinimide)

-

AIBN (or UV lamp for initiation)

-

Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate (NaHCO₃)

-

Toluene

-

Round-bottom flask with reflux condenser

-

Stirring plate with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step A: Bromination of 2-Nitrotoluene

-

Setup: In a fume hood, charge a round-bottom flask with 2-nitrotoluene. The solvent is typically the reactant itself or an inert solvent like carbon tetrachloride (Note: use of CCl₄ is now restricted).[13]

-

Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN).

-

Bromination: Heat the mixture to reflux. Slowly add one equivalent of bromine dropwise. The color of the bromine should fade as it is consumed. The reaction can also be initiated photochemically.

-

Monitoring: Monitor the reaction by TLC or GC to determine the consumption of the starting material. The product is a mixture containing 2-nitrobenzyl bromide, unreacted 2-nitrotoluene, and some dibrominated species. This crude "bromination oil" is often used directly in the next step without purification.[7]

Step B: Oxidation to 2-Nitrobenzaldehyde

-

Setup: In a separate large flask, prepare a mixture of DMSO and sodium bicarbonate (typically in a weight ratio of ~5:1 to 10:1).[7]

-

Addition: Under an inert atmosphere (e.g., nitrogen), slowly add the crude bromination oil from Step A to the DMSO/NaHCO₃ mixture with vigorous stirring.

-

Reaction: Heat the reaction mixture to approximately 100°C for 30-60 minutes.[7] The reaction is exothermic.

-

Work-up:

-

Cool the mixture and distill off a portion of the DMSO under reduced pressure.

-

Add toluene to the residue and stir.

-

Filter off the inorganic salts (NaBr and excess NaHCO₃) and wash the filter cake with additional toluene.

-

The combined toluene filtrate is then washed with water and brine in a separatory funnel to remove residual DMSO.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator. The crude 2-nitrobenzaldehyde can be purified further by vacuum distillation or by forming the bisulfite adduct, which can be isolated and then hydrolyzed back to the pure aldehyde.[7][8]

Part II: Synthesis of this compound via Homologation

With the key aldehyde intermediate in hand, the final step is the addition of a single carbon atom to form the terminal alkyne. Several named reactions can accomplish this transformation.

Comparative Analysis of Homologation Reactions

| Reaction | Key Reagents | Mechanism Highlights | Advantages | Disadvantages |

| Corey-Fuchs Reaction | CBr₄, PPh₃, n-BuLi | Formation of a dibromoalkene intermediate, followed by elimination/metal-halogen exchange.[14] | Highly reliable and general method for aldehydes; high yields. | Requires stoichiometric PPh₃ (generates PPh₃O waste); uses pyrophoric n-BuLi.[15] |

| Seyferth-Gilbert Homologation | Dimethyl (diazomethyl)phosphonate, K'O'Bu | Formation of a vinyl diazo intermediate, which eliminates N₂ to form a carbene that rearranges.[16] | One-pot conversion from aldehyde to alkyne.[17] | Reagent can be unstable; strong base required.[17] |

| Ohira-Bestmann Modification | Dimethyl 1-diazo-2-oxopropylphosphonate, K₂CO₃ | In-situ generation of the Seyferth-Gilbert reagent under milder basic conditions.[16] | Milder conditions, compatible with base-sensitive substrates.[18] | The reagent is more complex and expensive. |

The Corey-Fuchs reaction is a classic, robust, and widely trusted method for this conversion and will be detailed here. It proceeds in two distinct, high-yielding steps.

Reaction Mechanism: Corey-Fuchs Reaction

The reaction first converts the aldehyde into a 1,1-dibromoalkene via a Wittig-like reaction. This stable intermediate is then treated with a strong base, typically two equivalents of n-butyllithium (n-BuLi), to yield the terminal alkyne.[14][15]

Figure 3: Simplified mechanism of the Corey-Fuchs reaction.

Experimental Protocol: Synthesis of this compound

This protocol requires strict anhydrous and inert atmosphere techniques due to the use of n-butyllithium.

Materials and Equipment:

-

2-Nitrobenzaldehyde

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous dichloromethane (DCM)

-

Anhydrous tetrahydrofuran (THF)

-

Oven-dried glassware

-

Schlenk line or glove box for inert atmosphere

-

Dry ice/acetone bath (-78 °C)

Procedure:

Step A: Synthesis of 1,1-Dibromo-2-(2-nitrophenyl)ethene

-

Ylide Formation: In a fume hood, dissolve triphenylphosphine (2 eq.) in anhydrous DCM in an oven-dried flask under an argon or nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add carbon tetrabromide (1 eq.) portion-wise. The solution will turn from colorless to a yellow/orange ylide suspension. Stir for 30 minutes.

-

Aldehyde Addition: Dissolve 2-nitrobenzaldehyde (1 eq.) in a small amount of anhydrous DCM and add it dropwise to the cold ylide suspension.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction by adding pentane or hexane to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a pad of silica gel, washing with additional pentane.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude dibromoalkene is often a solid and can be purified by recrystallization or flash chromatography.

Step B: Conversion to this compound

-

Setup: Dissolve the purified 1,1-dibromo-2-(2-nitrophenyl)ethene (1 eq.) from Step A in anhydrous THF in an oven-dried flask under an argon or nitrogen atmosphere.

-

Deprotonation/Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.1 eq.) dropwise via syringe. The solution will typically change color. Stir at -78 °C for 1 hour.

-

Warming: After 1 hour, remove the cooling bath and allow the reaction to slowly warm to room temperature over another hour.

-

Quench: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel to yield the final product.

Safety and Handling Considerations

The synthesis described involves several hazardous materials and requires strict adherence to safety protocols. A thorough risk assessment should be conducted before any operation.[19]

-

Nitroaromatic Compounds: 2-Nitrotoluene and its derivatives are toxic and can be absorbed through the skin. They are also potentially explosive, especially polynitrated compounds.[20] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Bromine: Bromine is highly corrosive, toxic, and causes severe burns. It should be handled in a fume hood with protective gloves, goggles, and a lab coat.

-

Organolithium Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air or moisture. It must be handled under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques. It also reacts violently with water.

-

Acetylides: While not as sensitive as heavy metal acetylides, care should be taken. Copper acetylides, which can form if copper catalysts are used in subsequent reactions, can be explosive when dry.[21]

-

Solvents: Dichloromethane is a suspected carcinogen. THF can form explosive peroxides upon storage. Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[20]

Conclusion

The synthesis of this compound from 2-nitrotoluene is reliably achieved through a two-stage process. The recommended pathway involves the initial radical bromination of 2-nitrotoluene followed by DMSO-mediated oxidation to afford the crucial 2-nitrobenzaldehyde intermediate. Subsequent one-carbon homologation using the Corey-Fuchs reaction provides a high-yielding and robust route to the final product. Careful consideration of alternative methods and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis in a research or developmental setting.

References

- Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460–462.[9][10]

- Chemistry LibreTexts. (2024). Sonogashira Coupling.[23]

- Wikipedia. (2024). Sonogashira coupling.[2]

- BenchChem. (2025).

- CN102924422A - A preparing method of 2-nitrobenzaldehyde. (2013).

- NROChemistry. (n.d.). Sonogashira Coupling.[25]

- Vedantu. (n.d.).

- Bhattacharjee, J., et al. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. Physical Chemistry Chemical Physics, 25(2), 1258-1267.[27]

- US4297519A - Process for the preparation of 2-nitrobenzaldehyde. (1981).

- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde.[11]

- Wikipedia. (2024). 2-Nitrobenzaldehyde.[8]

- ChemBK. (2024). 1-ETHYNYL-2-NITRO-BENZENE.[28]

- Grokipedia. (n.d.).

- Zhang, H., et al. (2007). Selective oxidation of o-nitrotoluene to o-nitrobenzaldehyde with metalloporphyrins as biomimetic catalys.

- NROChemistry. (n.d.).

- Organic Syntheses Procedure. (n.d.). Synthesis of 1-(2,2-dibromoethenyl)-2-nitro-benzene.[30]

- Grokipedia. (n.d.). Appel reaction.[31]

- Name-Reaction.com. (2025). Appel Reaction.[32]

- Wikipedia. (2024).

- SynArchive. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Wikipedia. (2024). Appel reaction.[13]

- Texas A&M University-San Antonio. (2021). Chemical Safety Guidelines.[34]

- Wikipedia. (2024). Corey–Fuchs reaction.[14]

- Alfa Chemistry. (n.d.). Corey-Fuchs Reaction.[16]

- TCI AMERICA. (n.d.). Corey-Fuchs Reaction.[15]

- Alfa Chemistry. (n.d.). Appel Reaction.[35]

- Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction.[36]

- Organic Chemistry Portal. (n.d.). Appel Reaction.[37]

- Missouri S&T Environmental Health and Safety. (n.d.). Chemical Safety.[21]

- Supporting Information - The Royal Society of Chemistry. (n.d.). Synthesis of various substituted benzaldehydes.[38]

- Wikipedia. (2024). 2-Nitrotoluene.[4]

- Electronic Supplementary Material (ESI) for Chemical Science. (2020). The Royal Society of Chemistry.[39]

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.[40]

- Organic Syntheses. (2014). Working with Hazardous Chemicals.[20]

- PubChem. (n.d.). This compound.[1]

- Chawla, M., et al. (2022). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 12(35), 22685-22713.[3]

- OC Lectures. (2020). Sonogashira cross-coupling reaction. YouTube.[41]

- ResearchGate. (2005).

- IChemE. (n.d.). Hazards in handling acetylene in chemical processes, particularly under pressure.[22]

- NCBI Bookshelf. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65.[5]

Sources

- 1. This compound | C8H5NO2 | CID 1493957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Nitrotoluene - Wikipedia [en.wikipedia.org]

- 5. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US4297519A - Process for the preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 8. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Appel reaction - Wikipedia [en.wikipedia.org]

- 14. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 17. grokipedia.com [grokipedia.com]

- 18. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 19. orgsyn.org [orgsyn.org]

- 20. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 21. icheme.org [icheme.org]

Spectroscopic data for 1-Ethynyl-2-nitrobenzene (NMR, IR, MS)

Starting Data Collection

I've initiated the data gathering process. My primary focus is on obtaining spectroscopic data for 1-ethynyl-2-nitrobenzene. Right now, I'm concentrating my Google searches on NMR (¹H and ¹³C), IR, and mass spectrometry (MS) data from trustworthy chemical databases like Sigma-Aldrich and PubChem, as well as spectral databases.

Outlining the Spectroscopic Approach

I'm expanding my initial data collection strategy. Now, I'm integrating data analysis to identify key spectral features for NMR, IR, and MS. I'll structure the technical guide with introductory information, dedicated sections for each technique, theoretical bases, experimental parameters, and clearly labeled data tables. Finally, I'll create a DOT graph to visualize the relationships between the methods.

Defining Data Analysis Steps

I'm now laying out the detailed steps for data analysis. I'm focusing my Google searches on credible databases and literature to obtain spectroscopic information. After acquiring data, I will scrutinize the NMR, IR, and MS spectra to identify key features. I'm preparing to structure the technical guide. My plan involves introducing the molecule, followed by individual sections for each spectroscopic method, theoretical foundations, experimental details, and data tables. I also intend to produce a DOT graph to visualize the connection between the spectroscopic data and the structural data derived from the methods.

Seeking Spectral Data

I've been digging for spectroscopic data on this compound. While the initial search wasn't a total bust, direct experimental data on the exact compound is still proving hard to come by. Most of the available data relates to similar compounds. I'll need to refine my search terms to see if I can find some better sources.

Reviewing Comparative Spectra

I'm now cross-referencing the available spectroscopic data for the para-isomer, 1-ethynyl-4-nitrobenzene. This will help with making informed predictions about the target molecule. I'm also examining data for related compounds to gain insights. I will need to look deeper.

Assessing Data Shortfall

I've been gathering details on the specific spectroscopic data I lack. The data for the para-isomer, 1-ethynyl-4-nitrobenzene, and related compounds is available, and confirms the molecular formula and CAS number. I now need the specific data I was missing, like the direct experimental ¹H NMR, ¹³C NMR, IR and Mass Spectrometry data for the target molecule. My next move is a deeper dive into scientific literature that covers the synthesis and characterization of this molecule.

Searching for Specific Spectra

The recent searches have been unproductive. I'm still coming up empty-handed for direct experimental spectroscopic data of this compound. The para-isomer and similar compounds continue to dominate the results. Even ChemicalBook's entry seems to be somewhat unhelpful in providing data.

Evaluating Data Scarcity

It appears the pursuit has stalled. No accessible, indexed spectroscopic data for this compound has been found, even after multiple searches. The para-isomer's data dominates. ChemicalBook's entry is not helpful, and PubChem only offers compound identity confirmation. To move forward, I will pivot to analyzing 1-ethynyl-4-nitrobenzene's data, highlighting the differences and using general spectroscopic principles. I plan to use these combined data to explain the electronic effects of the nitro group to guide the predictions.

Developing a Predictive Strategy

The search remains fruitless. I've found no direct spectroscopic data for this compound. My focus shifts. I'll analyze 1-ethynyl-4-nitrobenzene's data, highlighting positional differences and using general spectroscopic principles. I'll combine this with literature on similar compounds to provide a predictive guide, transparently addressing the data gap.

The Crystal Structure of 1-Ethynyl-2-nitrobenzene: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 1-Ethynyl-2-nitrobenzene, a molecule of interest in synthetic chemistry and materials science. The guide delves into the molecular geometry, crystal packing, and the nuanced intermolecular interactions that govern its solid-state architecture. A detailed, field-proven protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis is presented, offering researchers a validated workflow. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the structural characteristics of nitroaromatic compounds.

Introduction: Significance of this compound

This compound, also known as 2-nitrophenylacetylene, is a bifunctional organic compound featuring a nitro group and an ethynyl group on a benzene ring.[1] The electron-withdrawing nature of the nitro group, combined with the reactive ethynyl moiety, makes it a valuable intermediate in organic synthesis.[2] Its structural arrangement, particularly the proximity of the nitro and ethynyl groups, leads to interesting intramolecular and intermolecular interactions that are crucial for understanding its reactivity and for the rational design of novel materials. The study of its crystal structure provides foundational knowledge for crystal engineering and the prediction of solid-state properties.

Molecular and Crystal Structure Analysis

The single-crystal X-ray structure of this compound has been determined to crystallize in the monoclinic space group P21/c.[3] A key feature of its molecular structure is the near coplanarity of the nitro group with the benzene ring. This planarity is influenced by the interaction with the adjacent alkyne group, which results in a slight distortion of the ethynyl moiety.[3][4] The molecule exhibits disorder over two sites, with a primary occupancy of 88%.[3]

Crystallographic Data

The crystallographic parameters for this compound are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₈H₅NO₂ | [1] |

| Molecular Weight | 147.13 g/mol | [1] |

| Crystal System | Monoclinic | [3] |

| Space Group | P21/c | [3] |

| a (Å) | 3.7874(5) | [3] |

| b (Å) | 13.0673(16) | [3] |

| c (Å) | 13.98174(17) | [3] |

| β (°) | 90.587(2) | [3] |

| Z | 4 | [3] |

Intermolecular Interactions: A Network of Weak Hydrogen Bonds

The crystal packing of this compound is primarily dictated by a network of weak C–H···O hydrogen bonds.[3] A significant intramolecular interaction is observed between the nitro group and the proximal alkyne. This is supplemented by intermolecular C–H···O hydrogen bonds involving both the alkyne and arene C-H donors and the nitro oxygen as the acceptor.[3] These interactions are crucial in the formation of supramolecular synthons, which are key building blocks in crystal engineering.

The interplay of these weak interactions results in a corrugated two-dimensional sheet-like structure.[4] This structural motif is a common feature in the crystal packing of many nitro-substituted benzene derivatives.

Experimental Protocols: A Validated Workflow

This section outlines a detailed, step-by-step methodology for the synthesis, crystallization, and structural determination of this compound.

Synthesis via Sonogashira Coupling

The synthesis of this compound is typically achieved through a Sonogashira cross-coupling reaction.[5][6] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.

Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), copper(I) iodide (0.1 eq), and the 2-halonitrobenzene (1.0 eq).

-

Solvent and Reagents: Add a suitable solvent (e.g., degassed triethylamine or a mixture of THF and triethylamine). To this mixture, add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq) dropwise at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Single Crystal Growth

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.[7] Slow evaporation and vapor diffusion are common and effective methods for small organic molecules.[8][9]

Protocol: Slow Evaporation

-

Solvent Selection: Identify a suitable solvent in which this compound is moderately soluble. Common choices include ethanol, methanol, dichloromethane, or acetonitrile.[8]

-

Solution Preparation: Prepare a near-saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.

-

Crystallization: Filter the solution to remove any particulate matter and transfer it to a clean vial. Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.[10]

-

Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days. High-quality single crystals should form during this period.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.[11][12]

Protocol:

-

Crystal Mounting: Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[11]

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[13] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.[13]

-

Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices. Apply corrections for absorption and other experimental factors.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data using full-matrix least-squares methods to optimize the atomic coordinates, thermal parameters, and occupancy factors.

Conclusion

The crystal structure of this compound provides valuable insights into the interplay of weak intermolecular forces in directing the solid-state assembly of nitroaromatic compounds. The dominance of C–H···O hydrogen bonds in its crystal packing highlights the importance of these interactions in crystal engineering. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and structural characterization of this and related molecules, facilitating further research in materials science and drug discovery.

References

- B. M. T. T. and P. S. D. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

- SPT Labtech. (n.d.).

- (n.d.).

- (2006).

- (n.d.).

- Bosch, E., & Jeffries, L. (2016). X-ray Structures of this compound and 1-Ethynyl-4,5-Dimethy. BearWorks. [Link]

- Wikipedia. (n.d.). Sonogashira coupling. [Link]

- PubChem. (n.d.). This compound. [Link]

- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

- (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

- Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

- (n.d.).

- Wikipedia. (n.d.). X-ray crystallography. [Link]

- S. D., A. J. C., K. S., M. A. M., S. L. M., S. P., & P. B. (n.d.).

- (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. [Link]

- M. D., M. S. S., F. S. S., & T. J. J. M. (n.d.).

- PubChem. (n.d.). 1-Ethynyl-4-methoxy-2-nitrobenzene. [Link]

- PubChem. (n.d.). 1-Ethynyl-2-methoxy-4-nitrobenzene. [Link]

- Bosch, E., & Jeffries, L. (2016). X-ray Structures of this compound and 1-Ethynyl-4,5-Dimethyl-2-Nitrobenzene: Correlation to the Enhanced Rate of Hydration and Investigation of the C–H···O Alkyne-Nitro Hydrogen Bonding.

- PubChem. (n.d.). 1-Ethynyl-4-nitrobenzene. [Link]

Sources

- 1. This compound | C8H5NO2 | CID 1493957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. "X-ray Structures of this compound and 1-Ethynyl-4,5-Dimethy" by Eric Bosch and Laura Jeffries [bearworks.missouristate.edu]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sptlabtech.com [sptlabtech.com]

- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

Reactivity of the ethynyl group in 1-Ethynyl-2-nitrobenzene

An In-Depth Technical Guide to the Reactivity of the Ethynyl Group in 1-Ethynyl-2-nitrobenzene

Abstract

This compound, also known as 2-nitrophenylacetylene, is a versatile bifunctional building block in modern organic synthesis. The strategic placement of a strongly electron-withdrawing nitro group ortho to a reactive ethynyl moiety creates a unique electronic environment that governs the reactivity of the alkyne. This guide provides a comprehensive exploration of the key transformations involving the ethynyl group of this molecule. We will delve into the mechanistic underpinnings and practical applications of Sonogashira couplings, cycloaddition reactions, nucleophilic additions, and the synthetically powerful tandem reduction/cyclization sequences that provide access to the indole scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Electronic Dichotomy of this compound

The synthetic utility of this compound (CAS 16433-96-8) stems from the electronic interplay between its two functional groups.[1] The nitro group (-NO₂) is a potent electron-withdrawing group, exerting a strong negative inductive (-I) and mesomeric (-M) effect. This effect polarizes the adjacent ethynyl group (-C≡CH), rendering the terminal acetylenic proton more acidic and the internal acetylenic carbon more electrophilic than in a non-substituted phenylacetylene. Conversely, the alkyne itself is a π-rich system capable of participating in a variety of metal-catalyzed and pericyclic reactions. This electronic dichotomy is the cornerstone of its diverse reactivity, allowing it to serve as a precursor for a wide array of complex molecular architectures. Structural studies have also pointed to potential intramolecular interactions, such as C–H···O hydrogen bonding between the alkyne and nitro group, which can influence its solid-state structure and reactivity.[2]

Palladium-Copper Catalyzed Sonogashira Coupling

The Sonogashira cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3][4] For this compound, this reaction provides a direct route to substituted diarylacetylenes, which are valuable precursors for more complex heterocyclic systems. The reaction is prized for its mild conditions and tolerance of various functional groups, including the nitro group.[5]

Causality and Mechanistic Insight

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

-

Transmetalation: The copper acetylide transfers the acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining anaerobic conditions and using co-catalysts that suppress this pathway.[7]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with this compound.

-

Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., Xphos, 4 mol%), and CuI (5 mol%).

-

Reagents: Add this compound (1.0 eq) and the aryl bromide (1.2 eq).

-

Solvent & Base: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 3.0 eq).

-

Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

| Aryl Halide Example | Catalyst System | Yield (%) | Reference |

| 2-Bromo-5-(trifluoromethyl)benzaldehyde | Pd(PPh₃)₂Cl₂/CuI | 46% | [8] |

| 2-Bromo-4-methylbenzaldehyde | Pd(PPh₃)₂Cl₂/CuI | 51% | [8] |

| 2-Bromo-4-methoxybenzaldehyde | Pd(PPh₃)₂Cl₂/CuI | 52% | [8] |

Tandem Reduction-Intramolecular Cyclization: A Gateway to Indoles

One of the most powerful applications of this compound is its use as a precursor to the indole ring system, a core structure in numerous pharmaceuticals and natural products. This transformation is achieved through a tandem reaction sequence involving the reduction of the nitro group followed by an intramolecular cyclization of the resulting 2-ethynylaniline intermediate.[9][10]

Causality and Mechanistic Insight

The success of this strategy relies on the chemoselective reduction of the nitro group in the presence of the alkyne. A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups in the molecule.[11][12]

-

Catalytic Hydrogenation: H₂ gas with catalysts like Pd/C or Raney Nickel is highly effective but can sometimes also reduce the alkyne.[13][14]

-

Dissolving Metals: Reagents like iron in acetic acid (Fe/AcOH), tin(II) chloride (SnCl₂), or zinc in acidic media are commonly used and often show excellent chemoselectivity.[14][15]

Once the 2-ethynylaniline is formed in situ, the nucleophilic amino group readily attacks the adjacent electrophilic alkyne carbon in a 5-endo-dig cyclization. This process is often spontaneous or can be promoted by heat or a transition metal catalyst (e.g., Cu(II) salts).[16][17]

Caption: Tandem reduction-cyclization of this compound to indole.

Experimental Protocol: One-Pot Indole Synthesis

This one-pot procedure details the synthesis of 2-substituted indoles from the corresponding 2-alkynylnitrobenzenes.

-

Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in ethanol.

-

Reduction: Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography to yield the indole product.

This method is highly efficient for converting 2-alkynylnitrobenzenes into polysubstituted quinolines by condensing the intermediate 2-aminophenyl ketones with other ketones in situ.[15]

| Reducing Agent | Typical Conditions | Selectivity | Reference |

| H₂/Pd-C | H₂ (1 atm), MeOH, rt | High, may reduce alkyne | [14] |

| Fe/HCl or Fe/AcOH | Reflux | Excellent for NO₂ | [12][15] |

| SnCl₂·2H₂O | EtOH, Reflux | Excellent for NO₂ | [15] |

| Sodium Hydrosulfite | aq. Dioxane/MeOH | Good, mild conditions | [11] |

Cycloaddition Reactions

The electron-deficient nature of the alkyne in this compound makes it a competent partner in various cycloaddition reactions, where it can act as a dipolarophile or a dienophile.[18][19] These reactions are powerful tools for constructing five- and six-membered heterocyclic rings in a single step.

Causality and Mechanistic Insight

The reactivity in cycloadditions is governed by frontier molecular orbital (FMO) theory. The electron-withdrawing nitro group lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating reactions with electron-rich partners (HOMO-controlled reactions).

-

[3+2] Cycloadditions: Reactions with 1,3-dipoles like organic azides lead to the formation of 1,2,3-triazoles. This can be a thermal process or catalyzed, for instance, by copper(I) in the well-known Azide-Alkyne Huisgen Cycloaddition.

-

[4+2] Cycloadditions (Diels-Alder): The activated alkyne can react with electron-rich dienes to form six-membered rings. The reaction of nitro-substituted alkynes can proceed via a concerted or a stepwise mechanism involving a zwitterionic intermediate, depending on the substituents.[20][21]

Caption: General schemes for cycloaddition reactions.

Nucleophilic Addition

The polarization of the C≡C bond by the ortho-nitro group renders the alkyne susceptible to attack by nucleophiles. This reaction, analogous to a Michael addition, is a straightforward method for the functionalization of the alkyne side chain.

Causality and Mechanistic Insight

The strong electron-withdrawing nature of the nitro group makes the β-acetylenic carbon (the one attached to the ring) electrophilic. Nucleophiles will preferentially attack this carbon. The reaction is typically carried out under basic conditions to generate the active nucleophile. A wide range of nucleophiles, including amines, thiols, and stabilized carbanions, can be employed.[22][23] The initial addition product is a vinylic anion, which is then protonated by the solvent or during workup to give the final vinyl-substituted product.

Experimental Protocol: Amine Addition

-

Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

-

Reagents: Add the amine nucleophile (e.g., morpholine, 1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the amine.

-

Workup: After completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and purify by chromatography to isolate the resulting enamine.

Conclusion

This compound is a remarkably versatile and powerful building block in organic chemistry. The electronic tug-of-war between the electron-withdrawing nitro group and the π-rich alkyne activates the molecule for a diverse array of transformations. From the reliable C-C bond formation of the Sonogashira coupling to the elegant construction of indoles via tandem reduction-cyclization, this reagent provides efficient pathways to molecular complexity. Understanding the fundamental principles governing its reactivity enables chemists to design novel synthetic strategies for applications in medicinal chemistry, materials science, and beyond.

References

- Organic Chemistry Portal. (n.d.). Synthesis of indoles.

- Hiroya, K., Itoh, S., & Sakamoto, T. (2005). Development of an Efficient Procedure for Indole Ring Synthesis from 2-Ethynylaniline Derivatives Catalyzed by Cu(II) Salts and Its Application to Natural Product Synthesis. The Journal of Organic Chemistry, 70(9), 3534–3543. [Link]

- Cravotto, G., et al. (2017). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 22(12), 2097. [Link]

- ResearchGate. (n.d.). The synthesis of indole derivatives from 2-alkynylanilines. [Diagram].

- Wikipedia. (2023). Sonogashira coupling.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Wikipedia. (2023). Reduction of nitro compounds.

- Chao, C.-H., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(18), 6208–6210. [Link]

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- askIITians. (n.d.). How to remove Nitro Group from nitrobenzene ring?

- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

- Wang, C., et al. (2023). Nitroalkenes in directing group-assisted transition-metal-catalyzed C–H functionalization.

- ResearchGate. (2016). X-ray Structures of this compound and 1-Ethynyl-4,5-Dimethyl-2-Nitrobenzene: Correlation to the Enhanced Rate of Hydration and Investigation of the C–H···O Alkyne-Nitro Hydrogen Bonding. [Link]

- Organic Chemistry Portal. (n.d.). Nitro Reduction.

- PubChem. (n.d.). This compound.

- Redalyc. (2007). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Journal of the Mexican Chemical Society, 51(3), 151-156. [Link]

- ResearchGate. (n.d.). 2-(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis.

- Wang, C., et al. (2023). Nitroalkenes in directing group-assisted transition-metal-catalyzed C–H functionalization.

- The Research Repository @ WVU. (n.d.). Amine Nucleophilic Addition to Nitro-alkene as a New Reaction Mode for the Synthesis of N-heterocycles.

- Kaga, A., et al. (2022). Photoinduced Reductive [4 + 2] Cycloaddition of Nitroarenes. Organic Letters, 24(42), 7806–7811. [Link]

- ChemBK. (n.d.). 1-ETHYNYL-2-NITRO-BENZENE.

- Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. [Link]

- ResearchGate. (2022). Recent progress in transition metal catalyzed cross coupling of nitroarenes. [Link]

- Shishkin, O. V., et al. (1998). Mechanism of Cycloaddition to Indolizines. Journal of Physical Organic Chemistry, 11(3), 201-208. [Link]

- Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.

- Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions.

- Scribd. (n.d.). 4-Cycloaddition Reactions (Chem 342).

- Organic Chemistry Frontiers. (2020). Base-mediated unprecedented tandem cyclization reaction of nitrilimines and sulfur ylides: facile approaches to multifunctionalized pyrazolines. Organic Chemistry Frontiers, 7(1), 105-110. [Link]

- PubChem. (n.d.). 1-Ethynyl-4-nitrobenzene.

- ResearchGate. (n.d.). Preparation of 2′-Aminoacetophenones: A One-Pot Hydration and Reduction of 1-Ethynyl-2-nitrobenzenes.

- ResearchGate. (n.d.). Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group.

- PubMed Central. (2024). Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Asian Journal of Organic Chemistry, 13(7), e202400165. [Link]

- PubMed Central. (2022). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. The Journal of Organic Chemistry, 87(1), 606–611. [Link]

- PubMed. (2012). Asymmetric Michael/cyclization tandem reaction of 4-hydroxycoumarin with β-nitroalkenes catalyzed by chiral bifunctional thioureas. Organic & Biomolecular Chemistry, 10(3), 510-513. [Link]

- ResearchGate. (2013). Ligand-Free Copper-Catalyzed Coupling of Phenols with Nitroarenes by using a Metal-Organic Framework as a Robust and Recoverable Catalyst.

- MDPI. (2022). Analysis of the Reactivity of Z-2-Ar-1-EWG-1-Nitroethene Molecular Segment in the Hetero Diels–Alder Reaction: Experimental and MEDT Quantum Chemical Study. Molecules, 27(19), 6296. [Link]

- PubMed Central. (2013). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Accounts of Chemical Research, 46(12), 2916–2927. [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ResearchGate. (n.d.). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid.

Sources

- 1. This compound | C8H5NO2 | CID 1493957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. redalyc.org [redalyc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. depts.washington.edu [depts.washington.edu]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. How to remove Nitro Group from nitrobenzene ring? - askIITians [askiitians.com]

- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Indole synthesis [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.msu.ru [chem.msu.ru]

- 21. mdpi.com [mdpi.com]

- 22. "Amine Nucleophilic Addition to Nitro-alkene as a New Reaction Mode for" by Lekh Nath Sharma Gautam [researchrepository.wvu.edu]

- 23. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

The Ortho-Nitro Group as a Potent Modulator of Alkyne Electronics and Reactivity

An In-Depth Technical Guide

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Unique Interplay of Proximity and Power

In the landscape of synthetic chemistry, the strategic placement of functional groups to modulate the electronic character of a molecule is a cornerstone of rational design. The combination of an alkyne and a nitro group on an aromatic scaffold is a classic example of such modulation. However, placing the powerfully electron-withdrawing nitro group in the ortho position relative to an alkyne creates a unique chemical environment where profound electronic effects are compounded by steric and through-space interactions. This arrangement transforms the alkyne from a simple π-system into a highly activated and versatile functional group.

This guide provides an in-depth exploration of the electronic effects of the ortho-nitro group on the alkyne moiety. We will dissect the fundamental principles governing this interaction, examine its manifestation in spectroscopic data, and explore how it is harnessed to drive unique chemical reactivity. This document is intended for researchers, scientists, and drug development professionals who seek to understand and exploit the rich chemistry of ortho-nitro-substituted alkynes in the synthesis of complex molecules, novel materials, and pharmaceutical agents.

Fundamental Electronic Principles

To comprehend the behavior of ortho-nitroaryl alkynes, one must first appreciate the intrinsic electronic properties of the constituent functional groups.

The Nitro Group: A Strong Electron Sink

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its influence stems from two distinct mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework. This effect is distance-dependent but is particularly strong from the ortho position.[2]

-

Mesomeric (Resonance) Effect (-M): The nitro group can delocalize π-electrons from the aromatic ring onto its oxygen atoms, as depicted in its resonance structures. This effect withdraws electron density specifically from the ortho and para positions, creating regions of significant positive character.[3]

The combined -I and -M effects make the aromatic ring electron-deficient, a property quantified by the Hammett substituent constant (σ). The nitro group possesses a large positive σ value, indicating its strong electron-withdrawing nature.[4][5]

The Alkyne: A Locus of Acidity and π-Reactivity

The terminal alkyne (C≡C-H) has two key features. Firstly, the sp-hybridization of its carbon atoms imparts significant s-character (50%).[6] This high s-character means the electrons in the sp orbital are held closer to the carbon nucleus, making the carbon more electronegative than its sp² or sp³ counterparts.[7] This increased electronegativity polarizes the C-H bond, rendering the terminal proton appreciably acidic (pKa ≈ 25 for phenylacetylene) compared to alkenes (pKa ≈ 44) or alkanes (pKa ≈ 50).[8][9] Secondly, the alkyne's two perpendicular π-bonds can participate in a wide array of chemical reactions, including additions and cycloadditions.

The Ortho-Nitroaryl Alkyne: A Synthesis of Effects

When placed in an ortho configuration, the nitro group and the alkyne engage in a powerful electronic dialogue that dramatically alters the alkyne's properties.

Caption: FMO control in a [3+2] cycloaddition reaction.

Transition-Metal Catalyzed Reactions

While the final products are highly valuable, their synthesis often relies on transition-metal catalysis.

-

Sonogashira Coupling: The premier method for constructing the C(sp²)-C(sp) bond is the Sonogashira coupling, which pairs a terminal alkyne with an aryl halide. [10][11]Synthesizing ortho-nitroaryl alkynes typically involves coupling a terminal alkyne with an ortho-nitro-substituted aryl halide (e.g., 1-iodo-2-nitrobenzene). The reaction proceeds via a dual catalytic cycle involving palladium and copper. [12]* Nitro-Directed C-H Alkynylation: In a complementary approach, the nitro group itself can act as a directing group. Rhodium(III) catalysts have been shown to selectively functionalize the C-H bond ortho to the nitro group with bromo-alkynes, providing a direct route to these valuable building blocks. [13]

Sources

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Why does NO₂ group show its effect only at ortho? - askIITians [askiitians.com]

- 3. youtube.com [youtube.com]

- 4. scispace.com [scispace.com]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂) [allen.in]

- 7. Notes on Acidic character of alkynes | Unacademy [unacademy.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. Rhodium-catalysed ortho -alkynylation of nitroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04527J [pubs.rsc.org]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1-Ethynyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the thermal stability and decomposition of 1-ethynyl-2-nitrobenzene. As a molecule combining the energetic nitro group and the reactive ethynyl group in a sterically strained ortho configuration, understanding its thermal behavior is paramount for safe handling, synthesis, and application in research and development. This document moves beyond a simple recitation of facts to provide a causal understanding of its properties, grounded in established principles of physical organic chemistry and thermal analysis.

Molecular Profile and Inherent Instability

This compound, with the molecular formula C₈H₅NO₂, is a yellow crystalline solid.[1] Its structure, featuring an aromatic ring substituted with a nitro group and an ethynyl group in adjacent positions, is the primary determinant of its chemical reactivity and thermal properties.

-

The Nitro Group: The nitro group is a well-known explosophore, a functional group that imparts energetic properties to a molecule. Its presence suggests a potential for rapid, exothermic decomposition upon heating.

-

The Ethynyl Group: The carbon-carbon triple bond in the ethynyl group is a site of high electron density and is susceptible to various reactions, including polymerization and addition reactions, which can be initiated by heat.

-

Ortho-Substitution: The proximity of the nitro and ethynyl groups can lead to intramolecular interactions and unique decomposition pathways not observed in the meta or para isomers. This steric strain can lower the activation energy for decomposition.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₂ | [1] |

| Molecular Weight | 147.13 g/mol | [4] |

| Melting Point | 82-85 °C | [1][5] |

| Appearance | Yellow crystal or crystalline powder | [1] |

| Solubility | Insoluble in water, slightly soluble in ethanol and ether, soluble in benzene and methylene chloride. | [1] |

Theoretical Decomposition Pathways

The thermal decomposition of nitroaromatic compounds has been a subject of extensive study. For nitrobenzene, two primary decomposition pathways are generally considered: C-NO₂ bond homolysis and nitro-nitrite rearrangement.[6] These provide a foundational model for understanding the potential decomposition of this compound.

C-NO₂ Bond Homolysis

The simplest decomposition pathway is the homolytic cleavage of the carbon-nitro bond to yield a phenyl radical and nitrogen dioxide (NO₂).

C₈H₅NO₂ → C₈H₅• + NO₂•

This initiation step is typically followed by a complex series of secondary reactions involving the highly reactive radical species. The presence of the ethynyl group could influence the stability of the resulting aryl radical.

Nitro-Nitrite Rearrangement

An alternative pathway involves an intramolecular rearrangement of the nitro group to a nitrite group, followed by cleavage of the O-NO bond.

O₂N-Ar-C≡CH → ON-O-Ar-C≡CH → •O-Ar-C≡CH + •NO

This pathway leads to the formation of a phenoxy radical and nitric oxide (NO). For nitrobenzene, the C-N bond dissociation is generally favored energetically.[6] However, the electronic and steric effects of the ortho-ethynyl group in this compound could potentially alter the relative activation energies of these pathways.

Influence of the Ortho-Ethynyl Group

The ortho-position of the ethynyl group is expected to have a significant impact on the decomposition mechanism:

-

Intramolecular Cyclization: The proximity of the nitro and ethynyl groups could facilitate intramolecular cyclization reactions upon heating, leading to the formation of heterocyclic structures. This represents a distinct decomposition pathway not available to the meta and para isomers.

-

Steric Acceleration: The steric strain imposed by the adjacent bulky nitro and linear ethynyl groups could weaken the C-NO₂ bond, potentially lowering the decomposition temperature compared to other isomers.

Caption: Potential initial decomposition pathways of this compound upon heating.

Experimental Assessment of Thermal Stability

To experimentally determine the thermal stability and decomposition characteristics of this compound, a combination of thermoanalytical techniques is essential. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods employed for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] This technique is invaluable for identifying thermal events such as melting, crystallization, and decomposition.

Experimental Protocol: DSC Analysis of this compound

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. The use of a hermetic pan is crucial to contain any volatile decomposition products and prevent their premature release.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 350 °C).

-

-

Data Analysis:

-

The resulting DSC curve will show an endothermic peak corresponding to the melting of the sample.

-

An exothermic peak following the melt will indicate the onset and progression of decomposition. The onset temperature of this exotherm is a critical indicator of the material's thermal stability. The area under the exotherm is proportional to the heat of decomposition.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This technique is used to determine the temperature at which a material begins to lose mass due to decomposition and to quantify the mass loss at different stages.

Experimental Protocol: TGA Analysis of this compound

-

Sample Preparation: Place a slightly larger sample (5-10 mg) of this compound into an open TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 600 °C).

-

-

Data Analysis:

-

The TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed.

-

The temperature at which a certain percentage of mass is lost (e.g., T₅% for 5% mass loss) is often used as a measure of thermal stability. The derivative of the TGA curve (DTG) shows the rate of mass loss and can help to identify distinct decomposition steps.

-

Caption: Workflow for the experimental determination of thermal stability.

Safety, Handling, and Storage

Given the potential for energetic decomposition, strict safety protocols must be followed when working with this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]

-